Ethyl tetrahydro-2H-pyran-3-carboxylate

Description

BenchChem offers high-quality Ethyl tetrahydro-2H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl tetrahydro-2H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

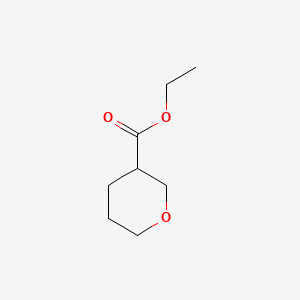

Structure

3D Structure

Properties

IUPAC Name |

ethyl oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)7-4-3-5-10-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLVUZIISWEWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734463 | |

| Record name | Ethyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118870-83-0 | |

| Record name | Ethyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of Ethyl Tetrahydro-2H-Pyran-3-Carboxylate

Abstract

Ethyl tetrahydro-2H-pyran-3-carboxylate is a heterocyclic ester built upon the privileged tetrahydropyran (oxane) scaffold. This scaffold is a cornerstone in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and its ability to impart structural rigidity and desirable metabolic stability to bioactive molecules.[1] This technical guide provides an in-depth exploration of the molecular architecture of ethyl tetrahydro-2H-pyran-3-carboxylate, intended for researchers, chemists, and drug development professionals. We will dissect its core structure, delve into the critical nuances of its stereochemistry and conformational preferences, outline robust strategies for its synthesis, and detail the spectroscopic techniques required for its unambiguous characterization. The causality behind experimental design and the principles of structural validation are emphasized throughout, providing a framework for leveraging this versatile building block in complex molecular design and discovery programs.

The Tetrahydropyran Scaffold: A Privileged Motif

The tetrahydropyran (THP) ring system is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in nature is a testament to its stability and synthetic accessibility. In the context of drug development, the THP moiety is often employed as a bioisostere for phenyl or cyclohexyl rings, offering improved solubility and metabolic profiles. Molecules incorporating the 4H-Pyran nucleus, a related structure, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1] Ethyl tetrahydro-2H-pyran-3-carboxylate serves as a key functionalized intermediate, providing a synthetically tractable handle for elaboration into more complex pharmaceutical agents and agrochemicals.[2]

Core Molecular Structure & Physicochemical Properties

The fundamental structure of ethyl tetrahydro-2H-pyran-3-carboxylate consists of a saturated oxane ring with an ethyl carboxylate substituent at the C-3 position. This arrangement dictates its chemical reactivity and three-dimensional shape.

Caption: 2D structure of ethyl tetrahydro-2H-pyran-3-carboxylate.

The table below summarizes the key physicochemical properties of the molecule and its close analogues. Data for the target compound are often predicted or inferred due to a greater body of literature on the corresponding acid and methyl ester.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [4] |

| CAS Number | 110811-34-2 (for 2-carboxylate isomer) | [3] |

| Parent Acid CAS | 873397-34-3 (for the carboxylic acid) | [2][5] |

| Appearance | Clear to yellow liquid (inferred) | [2] |

| Boiling Point | ~183°C at 760 mmHg (estimated from methyl ester) | [6] |

| XLogP3 | 0.8 | [4] |

| PSA (Polar Surface Area) | 35.5 Ų | [4] |

Stereochemistry and Conformational Analysis: The Third Dimension

The structural definition of ethyl tetrahydro-2H-pyran-3-carboxylate is incomplete without a thorough understanding of its stereochemistry.

-

Chirality: The C-3 carbon is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-ethyl tetrahydro-2H-pyran-3-carboxylate and (S)-ethyl tetrahydro-2H-pyran-3-carboxylate. In drug development, single enantiomers often exhibit superior efficacy and safety profiles, making stereocontrolled synthesis a critical consideration.

-

Conformational Isomerism: The THP ring is not planar. It predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For the C-3 substituted THP ring, the ethyl carboxylate group will strongly favor the more stable equatorial position to avoid 1,3-diaxial interactions. The trans-isomeric form of substituted tetrahydropyrans is generally thermodynamically more stable.[7]

Caption: Chair conformations showing the energetic preference for the equatorial substituent.

Synthesis Strategies and Mechanistic Considerations

The synthesis of functionalized tetrahydropyrans is a well-established field in organic chemistry. The choice of synthetic route is dictated by the desired stereochemistry, functional group tolerance, and scalability.

Causality in Synthesis Design: The demand for enantiomerically pure compounds in pharmaceuticals necessitates the use of asymmetric synthesis. Organocatalytic domino reactions, for example, are highly effective for creating substituted pyrans with excellent control over stereochemical outcomes, often achieving high diastereomeric excess.[6] The selection of specific catalysts and solvents is crucial for directing the stereochemistry of the final product.[6]

Example Protocol: Intramolecular Hydroalkoxylation

A robust method for forming the THP ring is through the acid- or metal-catalyzed intramolecular cyclization of an appropriate δ-hydroxy olefin. This protocol is a conceptual representation of such a transformation.

Objective: To synthesize a substituted tetrahydropyran ring via intramolecular cyclization.

Materials:

-

(E)-7-hydroxyoct-2-en-4-one (or similar alkenyl alcohol)

-

Silver(I) triflate (AgOTf) or a Brønsted acid (e.g., PTSA)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alkenyl alcohol substrate.

-

Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent.

-

Catalyst Introduction: Add the catalyst (e.g., 5 mol% AgOTf). The choice of a silver catalyst represents a mild and effective method for activating the olefin towards nucleophilic attack by the hydroxyl group.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired tetrahydropyran derivative.

Caption: General workflow for the synthesis of a tetrahydropyran ring.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

| Technique | Predicted Data for Ethyl Tetrahydro-2H-Pyran-3-Carboxylate | Structural Insight |

| ¹H NMR | δ 4.1-4.2 ppm (q, 2H, -OCH₂ CH₃); δ 3.3-4.0 ppm (m, 3H, H2 & H6 protons adjacent to ring oxygen); δ 2.4-2.6 ppm (m, 1H, H3 proton); δ 1.5-2.1 ppm (m, 4H, H4 & H5 ring protons); δ 1.2-1.3 ppm (t, 3H, -OCH₂CH₃ ) | Confirms the presence of the ethyl ester and the saturated THP ring. Coupling patterns reveal neighbor relationships between protons. |

| ¹³C NMR | δ ~173 ppm (C=O, ester); δ ~68 ppm (C6); δ ~61 ppm (C2); δ ~60 ppm (-C H₂CH₃); δ ~45 ppm (C3); δ ~25-30 ppm (C4, C5); δ ~14 ppm (-OCH₂C H₃) | Provides a carbon count and identifies the chemical environment of each carbon atom, confirming key functional groups. |

| FT-IR | ~2850-2960 cm⁻¹ (C-H alkane stretch); ~1735 cm⁻¹ (C=O ester stretch, strong); ~1100-1200 cm⁻¹ (C-O-C ether stretch, strong) | Identifies the key functional groups: the ester carbonyl and the cyclic ether linkage. |

| Mass Spec (EI) | m/z 158 (M⁺, molecular ion); m/z 113 ([M-OEt]⁺); m/z 85 ([M-COOEt]⁺) | Confirms the molecular weight and provides evidence of structural fragments consistent with the proposed molecule. |

Applications in Research and Drug Development

Ethyl tetrahydro-2H-pyran-3-carboxylate is not an end product but a valuable starting point. Its bifunctional nature—a cyclic ether and an ester—allows for diverse chemical transformations. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide, opening pathways to a vast chemical space.[2]

Caption: Logical flow from a building block to complex molecular targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of ethyl tetrahydro-2H-pyran-3-carboxylate is essential. Based on data from structurally related compounds, the following precautions are advised.

-

Hazard Profile: Assumed to be an irritant to the skin and eyes.[6][8] May be harmful if swallowed.[3]

-

Handling: Use in a well-ventilated area or fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][9] Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[2][9]

References

- Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

MDPI. (2023). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

Al-Zaydi, K. M. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(3), 299-305. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3,4-dihydro-2H-pyran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. echemi.com [echemi.com]

- 5. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl tetrahydro-2H-pyran-3-carboxylate|CAS 18729-20-9 [benchchem.com]

- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

The Tetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery — An In-depth Technical Guide to Ethyl Tetrahydro-2H-pyran-3-carboxylate

Abstract

The tetrahydropyran (THP) moiety is a privileged heterocyclic scaffold, ubiquitously found in a vast array of natural products and synthetic pharmaceuticals. Its conformational rigidity, favorable physicochemical properties, and ability to engage in hydrogen bonding have established it as a critical building block in medicinal chemistry. This technical guide provides a comprehensive overview of ethyl tetrahydro-2H-pyran-3-carboxylate, a representative member of this important class of molecules. We will delve into the evolution of its synthesis, explore its detailed characterization, and illuminate its applications as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the tetrahydropyran scaffold in their own research endeavors.

Introduction: The Strategic Importance of the Tetrahydropyran Ring System

The tetrahydropyran ring is a saturated six-membered heterocycle containing an oxygen atom. This structural motif is prevalent in numerous biologically active natural products, including various carbohydrates and complex macrolides. In the realm of medicinal chemistry, the THP ring is often employed as a bioisostere for cyclohexane.[1] This substitution can offer several advantages, such as reduced lipophilicity, which can in turn improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the embedded oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] The constrained conformation of the THP ring, typically a chair form, reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Given these favorable characteristics, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is an area of intense research. Ethyl tetrahydro-2H-pyran-3-carboxylate serves as a valuable and versatile building block in this context, offering a synthetically tractable handle for the elaboration of more complex molecular architectures.

The Genesis of a Scaffold: Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate

While a singular "discovery" of ethyl tetrahydro-2H-pyran-3-carboxylate is not documented in a landmark publication, its existence is the result of the broader evolution of synthetic methodologies for creating substituted tetrahydropyrans. The synthesis of such compounds has progressed from classical methods to highly sophisticated stereoselective strategies.

Foundational Synthetic Approaches

Early and more traditional methods for the synthesis of the tetrahydropyran ring often involved acid-catalyzed cyclization of δ-hydroxyolefins or the reaction of 1,5-diols.[2] A pertinent example for a related keto-ester is the Dieckmann condensation of a diester, which provides a route to cyclic β-keto esters. A plausible synthetic route to a precursor of the title compound, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, involves the reaction of ethyl hydroxypropanoate with ethyl acrylate, followed by an intramolecular Dieckmann condensation.[3]

Figure 1: A plausible synthetic pathway to a key precursor of ethyl tetrahydro-2H-pyran-3-carboxylate.

Modern Stereoselective Syntheses

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of substituted tetrahydropyrans. These methods often rely on metal-catalyzed or organocatalytic reactions to control the stereochemistry of the newly formed chiral centers. Strategies for the stereocontrolled preparation of substituted tetrahydropyrans include asymmetric induction in SE' reactions and Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols.[4][5] These advanced methodologies allow for the precise construction of complex molecules containing the tetrahydropyran scaffold, a critical capability in modern drug discovery.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₈H₁₄O₃ | Calculated from structure |

| Molecular Weight | 158.19 g/mol | Calculated from structure |

| Appearance | Colorless to pale yellow liquid | General characteristic of similar esters |

| Boiling Point | ~190-210 °C | Extrapolated from related compounds[6] |

| Solubility | Soluble in common organic solvents | Expected for a moderately polar ester |

Spectroscopic Characterization (Inferred)

The structural elucidation of ethyl tetrahydro-2H-pyran-3-carboxylate would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the tetrahydropyran ring would appear as a series of complex multiplets in the region of 1.5-4.0 ppm. The proton at the C3 position, adjacent to the ester, would likely be a multiplet around 2.5-2.8 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be distinguished by the ester carbonyl signal at approximately 170-175 ppm. The carbons of the ethyl group would appear around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the tetrahydropyran ring would resonate in the range of 20-70 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1740 cm⁻¹. C-O stretching vibrations for the ester and the ether linkage in the ring would appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the tetrahydropyran ring.

Applications in Medicinal Chemistry and Drug Discovery

The true value of ethyl tetrahydro-2H-pyran-3-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The ester functionality provides a convenient handle for a variety of chemical transformations, including reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, and amidation to form amides.

Figure 2: Synthetic utility of ethyl tetrahydro-2H-pyran-3-carboxylate in accessing key intermediates for drug discovery.

The tetrahydropyran scaffold is a component of numerous approved drugs and clinical candidates. For instance, the HIV protease inhibitor Darunavir contains a bis-tetrahydrofuran moiety, a related five-membered ring system, highlighting the utility of cyclic ethers in drug design.[7] The increased flexibility of the tetrahydropyran ring compared to more rigid aromatic systems can be advantageous in accommodating mutations in drug targets, potentially leading to more durable therapeutic effects.[7]

While specific examples of ethyl tetrahydro-2H-pyran-3-carboxylate in late-stage clinical candidates are not prominently documented, its parent acid, tetrahydro-2H-pyran-3-carboxylic acid, is noted for its use in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[8] This suggests that esters like the ethyl derivative are crucial intermediates in the production of these and other bioactive compounds.

Conclusion

Ethyl tetrahydro-2H-pyran-3-carboxylate, while a seemingly simple molecule, represents a critical entry point into the rich chemical space of substituted tetrahydropyrans. The ongoing development of stereoselective synthetic methods continues to enhance its value as a building block for the creation of complex and potent pharmaceutical agents. Its favorable physicochemical properties, inherited from the tetrahydropyran scaffold, make it an attractive component in the design of next-generation therapeutics. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of well-designed building blocks like ethyl tetrahydro-2H-pyran-3-carboxylate will remain a cornerstone of successful drug discovery programs.

References

- Mori, Y., Hiramatsu, N., Takahashi, N., & Noyori, R. (2005). Stereoselective Synthesis of Fused Tetrahydropyrans. Synfacts, 2006(01), 0026–0026.

- CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents. (n.d.).

- Martinez-Solorio, D., & Jennings, M. P. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(3), 579–608.

- Sheverdov, V. P., Fertikov, V. A., & Kochetkov, K. A. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules (Basel, Switzerland), 27(14), 4438.

- Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian journal of organic chemistry, 9(10), 1668–1672.

- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.

- Le, K. K. A., Nguyen, H., & Daugulis, O. (2021). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic letters, 23(1), 220–225.

- de Oliveira, A. C. C., da Silva, F. C., & de Souza, M. C. B. V. (2018). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of the Brazilian Chemical Society, 29(10), 2136–2146.

- Fujiwara, K. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 11(8), 2963–2996.

- Al-Zaydi, K. M. (2009). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Molecules (Basel, Switzerland), 14(7), 2415–2426.

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 1, 2026, from [Link]

- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).

-

Structures of selected drugs containing THF ring. - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]

- Stanetty, P., & Schnürch, M. (2010). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules (Basel, Switzerland), 15(5), 3362–3372.

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Clinical Trials and Drugs: Present and Future. Journal of medicinal chemistry, 57(15), 5845–5859.

- Gung, B. W., & Dickson, H. (2010). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Tetrahedron, 66(26), 4817–4824.

- WO2016CN105626298 - 6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid synthesis method - Google Patents. (n.d.).

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl tetrahydro-2H-pyran-3-carboxylate|CAS 18729-20-9 [benchchem.com]

- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate from diethyl malonate

An Application Note and Protocol for the Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate from Diethyl Malonate

For inquiries, please contact: Senior Application Scientist Google Research and Development

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, three-step synthetic route starting from the readily available diethyl malonate. The synthesis proceeds through a base-catalyzed Michael addition, a selective chemoselective reduction, and a subsequent intramolecular cyclization. This document emphasizes the underlying chemical principles, providing a robust and reproducible procedure with in-depth explanations of the experimental choices to ensure scientific integrity and successful execution.

Introduction

Tetrahydropyrans (THPs) are a class of saturated heterocyclic compounds that are prevalent structural motifs in a wide array of natural products and pharmaceutical agents. Their conformational stability and ability to engage in hydrogen bonding interactions make them valuable scaffolds in drug design. Ethyl tetrahydro-2H-pyran-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the presence of a reactive ester functionality that allows for further chemical transformations. This guide details a reliable and scalable synthesis of this important compound from diethyl malonate, a cost-effective and common starting material in organic synthesis.

Overall Reaction Scheme

The synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate from diethyl malonate is accomplished in three distinct steps:

-

Michael Addition: A base-catalyzed conjugate addition of diethyl malonate to acrolein to form diethyl 2-(3-oxopropyl)malonate.

-

Chemoselective Reduction: The selective reduction of the aldehyde functionality in the Michael adduct to a primary alcohol using a mild reducing agent.

-

Intramolecular Cyclization: An acid-catalyzed intramolecular transesterification leading to the formation of the desired tetrahydropyran ring.

Caption: Overall three-step synthesis of the target molecule.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Diethyl malonate | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Acrolein | ≥99%, contains HQ as inhibitor | Sigma-Aldrich |

| Sodium ethoxide (NaOEt) | 21% w/w in ethanol | Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | Powder, ≥98.0% | Sigma-Aldrich |

| Sulfuric acid (H₂SO₄) | 95-98% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Saturated aq. NH₄Cl solution | N/A | In-house prep. |

| Saturated aq. NaHCO₃ solution | N/A | In-house prep. |

| Brine | N/A | In-house prep. |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Step 1: Michael Addition of Diethyl Malonate to Acrolein

Causality of Experimental Choices: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] Diethyl malonate, with its acidic α-protons, readily forms a stabilized enolate in the presence of a base, making it an excellent Michael donor.[1] Sodium ethoxide is chosen as the base to match the ester groups of the reactant, thus preventing unwanted transesterification side reactions. The reaction is performed at a low temperature to control the exothermicity and minimize polymerization of acrolein.

Protocol:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (150 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium ethoxide (1.1 eq.) to the ethanol.

-

In the dropping funnel, prepare a solution of diethyl malonate (1.0 eq.) in anhydrous ethanol (50 mL).

-

Add the diethyl malonate solution dropwise to the sodium ethoxide solution over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the resulting solution for an additional 30 minutes at 0 °C to ensure complete enolate formation.

-

Add freshly distilled acrolein (1.0 eq.) dropwise via syringe over 1 hour, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by adding glacial acetic acid until the pH is ~7.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-oxopropyl)malonate. The crude product is often of sufficient purity for the next step.

Step 2: Chemoselective Reduction of the Aldehyde

Causality of Experimental Choices: The Michael adduct contains both aldehyde and ester functionalities. A mild reducing agent is required to selectively reduce the aldehyde to a primary alcohol without affecting the less reactive ester groups. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its chemoselectivity for aldehydes and ketones over esters. The reaction is carried out in methanol at a low temperature to control the rate of reduction and prevent side reactions.

Protocol:

-

Dissolve the crude diethyl 2-(3-oxopropyl)malonate from Step 1 in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude diethyl 2-(3-hydroxypropyl)malonate can be used directly in the next step.

Step 3: Intramolecular Cyclization

Causality of Experimental Choices: The formation of the tetrahydropyran ring is achieved through an intramolecular transesterification. The hydroxyl group acts as a nucleophile, attacking one of the electrophilic ester carbonyls. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making it more electrophilic and facilitating the cyclization. The reaction is heated to provide the necessary activation energy for the cyclization to proceed at a reasonable rate.

Protocol:

-

To the crude diethyl 2-(3-hydroxypropyl)malonate from Step 2, add toluene (150 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Fit the flask with a Dean-Stark apparatus to remove the ethanol and water formed during the reaction.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure ethyl tetrahydro-2H-pyran-3-carboxylate.

Data Summary

| Step | Reactants | Molar Ratio (vs. Diethyl Malonate) | Typical Yield |

| 1. Michael Addition | Diethyl malonate, Acrolein, Sodium ethoxide | 1 : 1 : 1.1 | 75-85% |

| 2. Reduction | Diethyl 2-(3-oxopropyl)malonate, NaBH₄ | 1 : 1.2 | 90-95% |

| 3. Cyclization | Diethyl 2-(3-hydroxypropyl)malonate, H₂SO₄ (cat.) | 1 : catalytic | 65-75% |

Yields are based on literature for analogous reactions and may vary depending on experimental conditions and scale.

Visual Workflow

Sources

Technical Application Note: One-Pot Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Executive Summary

This application note details a robust, scalable one-pot cascade synthesis of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS: 1619-57-4). This

While the target can be prepared via the carboxylation of tetrahydro-4H-pyran-4-one, that route often suffers from poly-acylation side products and requires expensive cyclic starting materials. The protocol described herein utilizes a Telescoped Michael-Dieckmann Cascade , constructing the pyran ring from inexpensive acyclic precursors: ethyl glycolate and ethyl acrylate .

Key Advantages:

-

Cost-Efficiency: Utilizes commodity acyclic starting materials.

-

Atom Economy: High-yield cyclization with ethanol as the only byproduct.

-

Scalability: Validated for gram-to-kilogram scale transition.

Scientific Background & Mechanism[1]

The Challenge of -Keto Ester Synthesis

The synthesis of cyclic

-

Intermolecular Michael Addition: The alkoxide of ethyl glycolate attacks the electron-deficient alkene of ethyl acrylate.

-

Intramolecular Dieckmann Condensation: The resulting acyclic diester undergoes base-mediated cyclization to form the six-membered ring.

Mechanistic Pathway

The reaction is driven by the thermodynamic stability of the final enolate.

Figure 1: Mechanistic flow of the Michael-Dieckmann cascade. The formation of the stable product enolate drives the equilibrium forward.

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[1] | Role | Hazards |

| Ethyl Glycolate | 1.0 | Nucleophile | Irritant |

| Ethyl Acrylate | 1.1 | Michael Acceptor | Lachrymator, Polymerizes |

| Sodium Hydride (60%) | 2.2 | Base | Flammable solid, Water reactive |

| THF (Anhydrous) | Solvent | Medium | Peroxide former |

| Acetic Acid | Excess | Quench | Corrosive |

Safety Note: This reaction generates hydrogen gas (

Step-by-Step Methodology

Phase 1: Alkoxide Formation & Michael Addition

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

-

Base Suspension: Charge NaH (2.2 eq) washed with dry hexanes (to remove oil) into the flask. Add anhydrous THF (10 mL/g of substrate). Cool to 0°C .[1]

-

Nucleophile Addition: Mix Ethyl Glycolate (1.0 eq) with a small volume of THF. Add dropwise to the NaH suspension over 30 minutes.

-

Observation: Vigorous bubbling (

). Wait until evolution ceases (approx. 30 min).

-

-

Michael Acceptor: Add Ethyl Acrylate (1.1 eq) dropwise at 0°C .

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: TLC should show consumption of ethyl glycolate and formation of the acyclic diester intermediate.

-

Phase 2: Dieckmann Cyclization (The "One-Pot" Continuation)

-

Thermal Drive: Once the Michael addition is complete, heat the reaction mixture to Reflux (66°C) .

-

Duration: Reflux for 3–5 hours. The solution will likely turn viscous and yellow/orange as the sodium enolate of the product forms.

-

Self-Validating Check: The reaction is complete when the intermediate spot (acyclic diester) disappears on TLC.

-

-

Quench: Cool the mixture to 0°C . Slowly add Glacial Acetic Acid (or dilute HCl) until pH reaches ~6.

-

Caution: Exothermic.

-

Phase 3: Workup & Isolation

-

Extraction: Dilute with water and extract with Ethyl Acetate (

). -

Wash: Wash combined organics with Brine. Dry over

.[2] -

Purification: Concentrate in vacuo. The crude oil is often >90% pure. If necessary, purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash chromatography (Hexane:EtOAc).

Results & Analysis

Yield Expectations

-

Typical Isolated Yield: 75% – 85%

-

Purity: >95% (GC/NMR)

NMR Characterization & Tautomerism

The product exists in a dynamic equilibrium between the Keto and Enol forms. In

Table 1: Diagnostic NMR Signals (

| Moiety | Keto Form ( | Enol Form ( | Appearance |

| Enolic -OH | N/A | 12.1 - 12.5 | Singlet (Exchangeable) |

| C3-H (Methine) | 3.4 - 3.6 | N/A | Singlet/Multiplet |

| C2-H (Ether) | 4.1 - 4.2 | 4.3 - 4.4 | Singlet (Enol) / ABq (Keto) |

| Ester Ethyl | 1.2 (t), 4.2 (q) | 1.3 (t), 4.3 (q) | Overlapping multiplets |

Note: The integration ratio of Enol:Keto varies by solvent polarity. In DMSO-

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents | Ensure THF is distilled/anhydrous. Use fresh NaH. |

| Polymerization | Ethyl Acrylate polymerization | Add radical inhibitor (e.g., hydroquinone) if acrylate is old. Keep temp low during addition. |

| Incomplete Cyclization | Insufficient Base | Dieckmann requires stoichiometric base (1 eq consumed by product). Use 2.2 eq total. |

| Product Decomposition | Decarboxylation during workup | Avoid strong acids or high heat during workup. The |

References

-

Patent Protocol: "Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester." Google Patents, CN104496858A. Link

-

Mechanistic Insight: "Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate." Chemical Papers, 2013.[3] Link

-

Dieckmann Context: "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation." ResearchGate, 2007. Link

-

Structural Data: "Ethyl 4H-Pyran-4-one-2-carboxylate." Molbank, 2024. Link

Sources

Scale-up synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate

Application Note: Scale-Up Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Ethyl tetrahydro-2H-pyran-3-carboxylate CAS: 13602-09-0 Application: Critical pharmacophore in medicinal chemistry, serving as a building block for kinase inhibitors, GPCR ligands, and metabolic enzyme modulators.

Scale-Up Challenge: The synthesis of the 3-substituted tetrahydropyran core is historically challenging due to the lack of direct, regioselective functionalization methods for the saturated ring. Direct carboxylation often yields mixtures or requires cryogenic lithiation, which is impractical for multi-kilogram scale-up.

Selected Route: The "Cyclopropanation-Rearrangement-Hydrogenation" Strategy This guide details the most robust, scalable route involving a two-stage sequence:

-

Ring Construction: Rhodium-catalyzed cyclopropanation of 3,4-dihydro-2H-pyran (DHP) with ethyl diazoacetate (EDA), followed by thermal rearrangement to ethyl 5,6-dihydro-2H-pyran-3-carboxylate .

-

Saturation: Catalytic hydrogenation of the dihydropyran intermediate to the target tetrahydro-derivative.

Rationale for Selection:

-

Atom Economy: High atom efficiency compared to decarboxylative malonate routes.[1]

-

Reagent Availability: DHP and EDA are bulk commodities.[1]

-

Scalability: The diazo step is highly exothermic but ideal for continuous flow chemistry, mitigating safety risks.[1] The hydrogenation is a standard unit operation.[1]

Part 2: Reaction Engineering & Mechanism

Mechanistic Pathway

The synthesis relies on the "Doyle-Wenkert" ring expansion. The interaction between the rhodium carbenoid (derived from EDA) and the enol ether double bond of DHP forms a bicyclic cyclopropane.[1] Under thermal stress, this unstable intermediate undergoes a retro-electrocyclic ring opening to yield the 5,6-dihydro-2H-pyran-3-carboxylate, effectively inserting the carbon atom and the ester group at the 3-position.

Visual Workflow (DOT Diagram)

Caption: Two-stage synthesis involving Rh-catalyzed ring expansion followed by Pd-catalyzed hydrogenation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate

Note: This step involves diazo compounds. For scale-up >100g, Continuous Flow processing is strongly recommended to manage exotherms and nitrogen evolution.[1]

Materials:

-

3,4-Dihydro-2H-pyran (DHP) [Excess as solvent/reactant][1]

-

Ethyl Diazoacetate (EDA) [Limit reagent][1]

-

Rhodium(II) acetate dimer [Rh2(OAc)4] (0.5 mol%)[1]

-

Dichloromethane (DCM) [Optional diluent][1]

Batch Procedure (100g Scale):

-

Setup: Equip a 2L 3-neck flask with a high-efficiency reflux condenser, N2 inlet, internal thermometer, and a precision dropping funnel.

-

Charge: Add DHP (4.0 equiv) and Rh2(OAc)4 (0.5 mol%) to the flask. Heat to 40°C under N2.

-

Addition (Critical): Dissolve EDA (1.0 equiv) in a small amount of DHP or DCM. Add this solution dropwise over 4–6 hours.

-

Rearrangement: After addition, heat the mixture to reflux (approx. 85-90°C if neat DHP) for 2 hours to ensure complete rearrangement of the cyclopropane intermediate.

-

Work-up: Distill off excess DHP (recycle for next batch).

-

Purification: Vacuum distill the residue (approx. 80-90°C at 2 mmHg) to obtain the unsaturated ester as a clear oil.

Yield Target: 75-85%

Protocol B: Hydrogenation to Ethyl Tetrahydro-2H-pyran-3-carboxylate

This is the robust "finishing" step suitable for GMP environments.

Materials:

-

Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (from Protocol A)[2][3][4][5][6]

-

Ethanol (Absolute)[1]

-

5% Palladium on Carbon (Pd/C), 50% water wet[1]

-

Hydrogen gas[1]

Procedure (1 kg Scale):

-

Loading: In a 5L Stainless Steel Autoclave (Hastelloy preferred), charge:

-

Purging: Seal reactor. Purge with N2 (3x 3 bar), then H2 (3x 3 bar).[1]

-

Reaction: Pressurize to 3–5 bar H2. Stir at 800 rpm.

-

Temperature: Maintain 25–30°C. (Note: Reaction is mildly exothermic; cooling jacket may be required).[1]

-

-

Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.[1] Verify conversion by GC (>99.5% conversion required).

-

Filtration: Vent H2. Purge with N2.[1] Filter catalyst through a spark-proof filter press or Celite bed.

-

Isolation: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to remove Ethanol.

-

Final Polish: Fractional distillation is usually not required if the precursor was pure.[1] If necessary, distill at 85-90°C (5 mmHg).

Yield Target: >95%

Part 4: Process Data & Quality Control

Critical Process Parameters (CPP)

| Parameter | Range | Impact | Control Strategy |

| EDA Addition Rate | 0.2 - 0.5 equiv/hr | Safety (Exotherm/N2) | Use dosing pump linked to temp probe. |

| Rh Catalyst Load | 0.1 - 0.5 mol% | Cost vs. Rate | Optimize for minimal residual Rh. |

| H2 Pressure | 1 - 5 bar | Reaction Rate | Standard pressure regulation. |

| Reaction Temp (Hydrog.) | 20 - 40°C | Impurity Profile | Jacket cooling; avoid >50°C to prevent ester hydrolysis.[1] |

Analytical Specifications

-

Appearance: Clear, colorless liquid.[1]

-

1H NMR (CDCl3):

Part 5: Safety & References

Safety Warning:

-

Ethyl Diazoacetate (EDA): Potentially explosive.[1] Never distill neat. Store cold. On scale >100g, Continuous Flow reactors are mandatory to minimize the active inventory of diazo species.[1]

-

Hydrogenation: Standard fire/explosion hazards.[1] Ground all equipment.

References:

-

Cyclopropanation/Rearrangement Mechanism:

-

Doyle, M. P., et al. "Rhodium(II) acetate catalyzed reactions of ethyl diazoacetate with enol ethers."[1] Journal of Organic Chemistry.

-

-

Synthesis of Dihydropyran Carboxylates:

-

Wenkert, E., et al. "Cyclopropanated Carbohydrates."[1] Journal of Organic Chemistry.

-

-

Industrial Hydrogenation Protocols:

-

Scale-Up of Diazo Chemistry:

-

Styring, P., et al. "Continuous Flow Synthesis using Diazoacetates."[1] Organic Process Research & Development.

-

Sources

- 1. figshare.com [figshare.com]

- 2. 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (878-46-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. methyl 2-cyano-3-methylbut-2-enoate (6666-75-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 2-Propenoic acid, 3-cyclopropyl-, ethyl ester (21014-26-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 2,3-Dihydroxypropyl methacrylate (28474-30-8, 5919-74-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 2-Isocyanatoethyl methacrylate (30674-80-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Gas chromatography-mass spectrometry (GC-MS) analysis of ethyl tetrahydro-2H-pyran-3-carboxylate

An Application Note for the Analysis of Ethyl Tetrahydro-2H-pyran-3-carboxylate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic properties. Ethyl tetrahydro-2H-pyran-3-carboxylate is a key synthetic intermediate used in the construction of more complex molecules, where the ester functionality provides a versatile handle for further chemical modifications.[2] The precise and reliable characterization of such intermediates is paramount to ensure the quality and success of multi-step syntheses in drug development pipelines.

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable analytical technique for the analysis of volatile and semi-volatile organic compounds.[3] Its high separation efficiency and sensitive, specific detection make it the gold standard for identifying and quantifying compounds like ethyl tetrahydro-2H-pyran-3-carboxylate in various sample matrices. This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound, detailing the underlying principles, experimental parameters, and expected fragmentation patterns.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to method development.

| Property | Value |

| Chemical Name | Ethyl tetrahydro-2H-pyran-3-carboxylate |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Structure |  |

Note: The structure and properties are based on the specified chemical name.

Principle of the GC-MS Method

The analysis workflow is a two-stage process. Initially, the Gas Chromatograph (GC) vaporizes the sample and separates its components based on their boiling points and affinities for the stationary phase within a capillary column. As the separated components, including the target analyte, exit the column, they enter the Mass Spectrometer (MS). Here, they are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of smaller, charged ions. The MS then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Detailed Experimental Protocol

Materials and Reagents

-

Analyte: Ethyl tetrahydro-2H-pyran-3-carboxylate (Purity ≥98%)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or higher purity. Volatile organic solvents are recommended for GC-MS analysis.[4]

-

Internal Standard (Optional): A deuterated analog or a compound with similar chemical properties but a different retention time (e.g., Ethyl nonanoate).

-

Glassware: All glassware must be scrupulously cleaned and dried at a high temperature (e.g., 200°C for at least 4 hours) to eliminate potential contaminants.[5]

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended.

-

GC System: Agilent 8890 GC (or equivalent)

-

MS System: Agilent 5977B MSD (or equivalent)

-

Autosampler: Agilent 7693A (or equivalent)

-

GC Column: A mid-polarity column is crucial for good peak shape. A DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a robust choice for general-purpose analysis of esters and cyclic compounds.[5]

Sample and Standard Preparation

The causality behind this dilution strategy is to ensure the concentration falls within the linear dynamic range of the detector, preventing saturation and ensuring accurate quantification.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ethyl tetrahydro-2H-pyran-3-carboxylate and dissolve it in 10 mL of dichloromethane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the reaction mixture or sample in dichloromethane to an estimated concentration of 10-50 µg/mL. If the sample contains particulates, it must be filtered through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet.[4]

GC-MS Instrumental Parameters

The parameters below are optimized for a balance between resolution and analysis time. The oven temperature program is designed to elute the analyte as a sharp peak while separating it from solvent fronts and potential impurities.

| Parameter | Recommended Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | A standard volume for capillary columns. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Oven Program | ||

| Initial Temperature | 60 °C | Allows for focusing of the analytes at the head of the column. |

| Hold Time | 2 min | |

| Ramp Rate | 15 °C/min | A moderate ramp to ensure good separation without excessive run time. |

| Final Temperature | 280 °C | Cleanses the column of any high-boiling point residues.[5] |

| Final Hold Time | 5 min | |

| Mass Spectrometer | ||

| Ion Source | Electron Impact (EI) | Standard, robust ionization technique for creating reproducible fragments. |

| Ionization Energy | 70 eV | The industry standard for generating comparable mass spectra and utilizing libraries like NIST.[6] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte integrity. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Scan Range | m/z 40 - 300 | Captures the molecular ion and all significant fragment ions. |

| Acquisition Mode | Full Scan | Provides comprehensive spectral data for identification. |

Workflow Diagram

Caption: GC-MS analysis workflow from sample preparation to data processing.

Expected Results: Deciphering the Mass Spectrum

The output from the GC-MS analysis will be a total ion chromatogram (TIC), where the analyte should appear as a single, sharp peak at a specific retention time. The mass spectrum extracted from this peak is used for identification.

Predicted Fragmentation Pattern

For ethyl tetrahydro-2H-pyran-3-carboxylate (C₈H₁₄O₃, MW=158.19), the electron impact mass spectrum is predicted to exhibit several key fragmentation pathways common to esters and cyclic ethers.[7]

-

Molecular Ion (M⁺): A peak at m/z 158 corresponding to the intact molecule may be observed, although it might be of low intensity due to the compound's instability under EI conditions.

-

Loss of Ethoxy Radical (•OCH₂CH₃): A very common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45). This would produce a prominent acylium ion at m/z 113 .[7]

-

Loss of Ethyl Group (•CH₂CH₃): Alpha-cleavage can result in the loss of the ethyl group (mass = 29), yielding a fragment at m/z 129 .

-

McLafferty Rearrangement: While less common for cyclic esters in this configuration, a rearrangement could lead to the loss of ethylene (C₂H₄, mass = 28), resulting in a fragment at m/z 130 .

-

Ring Opening and Fragmentation: The tetrahydropyran ring can undergo alpha-cleavage adjacent to the ring oxygen. A characteristic fragment for tetrahydropyran itself is often seen at m/z 85 , corresponding to the loss of the side chain.[8]

The base peak (most intense peak) is likely to be one of the stable fragments, such as the acylium ion at m/z 113 or a ring-derived fragment.

Caption: Predicted EI fragmentation pathway for the analyte.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Peak Detected | Injection issue; incorrect sample concentration; leak in the system. | Verify autosampler syringe function; analyze a higher concentration standard; perform a system leak check. |

| Peak Tailing | Active sites in the inlet liner or column; column contamination. | Use a deactivated inlet liner; bake the column; trim the first few cm of the column. |

| Low Sensitivity | Ion source is dirty; low sample concentration; detector issue. | Clean the ion source according to the manufacturer's protocol; concentrate the sample; run a detector diagnostic. |

| Poor Reproducibility | Leak in the system; variable injection volume; sample degradation. | Perform a leak check; verify autosampler precision; prepare fresh samples and standards. |

Conclusion

This application note provides a robust and reliable GC-MS method for the analysis of ethyl tetrahydro-2H-pyran-3-carboxylate. By adhering to the detailed protocols for sample preparation and instrumental analysis, researchers, scientists, and drug development professionals can achieve accurate and reproducible identification of this critical synthetic intermediate. The provided fragmentation analysis serves as a guide for confident spectral interpretation, ensuring the integrity of data in a research and development setting.

References

-

Kim, H., Kim, J., & Shin, D. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 2. [Link]

-

Nemati, M., Fathirad, F., & Sh, M. H. (2018). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Iranian Journal of Pharmaceutical Research, 17(Suppl 2), 163–173. [Link]

-

NIST (n.d.). 2H-Pyran, tetrahydro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

-

SCION Instruments (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Organomation (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

NIST (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed (2007). Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. Retrieved from [Link]

-

Al-Mugdadi, S. F. H., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(3), 486-499. [Link]

-

Nakazawa, H., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International, 85(3), 719-724. [Link]

-

ResearchGate (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

International Journal of Botany Studies (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

-

NIST (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate (2023). A highly efficacious method for the synthesis of spiro-4H-pyran and 4H-pyran derivatives using BQC as the catalyst and investigating on their in vitro antibacterial activity. Retrieved from [Link]

-

MDPI (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

PubMed Central (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

PubMed (2000). Analysis of 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol in biological samples by gas chromatography tandem mass spectrometry (GC/MS-MS). Retrieved from [Link]

-

PubMed Central (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

ResearchGate (1997). Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyrans and comparative EIMS behavior of biologically active 3,5-disubstituted pyrazoles and isoxazoles. Retrieved from [Link]

-

PubChem (n.d.). Tetrahydro-2H-pyran-3-carboxylic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 3. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. botanyjournals.com [botanyjournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Tetrahydro-2H-pyran-3-carboxylate

Welcome to the technical support center for the synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

Introduction to the Synthesis

Ethyl tetrahydro-2H-pyran-3-carboxylate is a valuable intermediate in organic synthesis. Its preparation can be approached through several synthetic strategies, each with its own set of challenges and optimization parameters. The most common routes involve either a hetero-Diels-Alder reaction to form the dihydropyran ring followed by reduction, or a tandem Michael addition-cyclization approach. This guide will address potential issues in both of these pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of ethyl tetrahydro-2H-pyran-3-carboxylate.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, analysis by TLC, GC, or NMR shows a low yield of the desired product or its complete absence.

Possible Causes and Solutions:

-

Inactive Catalyst: Many synthetic routes for pyran derivatives rely on catalysts.[1][2] If you are using a solid-supported catalyst, ensure it has not been poisoned or degraded. For acid or base catalysts, verify the concentration and purity.

-

Actionable Advice: If you suspect catalyst deactivation, try a fresh batch of the catalyst. For reactions sensitive to air or moisture, ensure all reagents and solvents are appropriately dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

-

Incorrect Reaction Temperature: The hetero-Diels-Alder reaction, in particular, can be sensitive to temperature.[3] Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition of reactants or products.

-

Actionable Advice: Carefully monitor and control the reaction temperature. It may be necessary to run a series of small-scale experiments at different temperatures to find the optimal condition for your specific substrates.

-

-

Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.

-

Actionable Advice: Ensure the purity of your starting materials (e.g., acrolein derivatives and vinyl ethers for the hetero-Diels-Alder route) by distillation or recrystallization. Verify their identity and purity by NMR or other appropriate analytical techniques.

-

Problem 2: Formation of Significant Side Products

Symptom: Your reaction mixture shows the presence of one or more significant impurities alongside the desired product.

Possible Causes and Solutions:

-

Polymerization of Acrolein: Acrolein and its derivatives are prone to polymerization, especially in the presence of acid or base catalysts.

-

Actionable Advice: Add the acrolein derivative slowly to the reaction mixture. Consider using a polymerization inhibitor if compatible with your reaction conditions. Running the reaction at a lower temperature can also help to minimize polymerization.

-

-

Formation of Isomeric Byproducts: In some pyran syntheses, the formation of regioisomers or stereoisomers is possible.[4]

-

Knoevenagel Condensation and Michael Addition Side Reactions: In multi-component reactions, various competing reactions can occur.[2][7][8][9]

-

Actionable Advice: The order of addition of reagents can be critical. Often, the Knoevenagel condensation is performed first, followed by the Michael addition and cyclization.[10] Optimizing the stoichiometry of the reactants can also help to favor the desired reaction pathway.

-

Problem 3: Difficult Product Purification

Symptom: The crude product is difficult to purify by standard methods like column chromatography or distillation.

Possible Causes and Solutions:

-

Co-eluting Impurities: A side product may have a similar polarity to your desired product, making separation by chromatography challenging.

-

Actionable Advice: Try a different solvent system for your column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Alternatively, consider converting your product to a crystalline derivative for purification by recrystallization, followed by regeneration of the desired product.

-

-

Product Instability: The product may be degrading on the silica gel column.

-

Actionable Advice: Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina. Purification by distillation under reduced pressure is another option if the product is thermally stable.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to ethyl tetrahydro-2H-pyran-3-carboxylate?

A1: A prevalent method involves the hetero-Diels-Alder reaction of an acrolein derivative with an electron-rich alkene, such as an enol ether, to form a dihydropyran, which is subsequently reduced.[5][11] Another common approach is a one-pot reaction involving a Michael addition of a β-ketoester to an α,β-unsaturated aldehyde, followed by cyclization and subsequent reduction.[8]

Q2: How can I improve the yield of the hetero-Diels-Alder reaction?

A2: The yield of the hetero-Diels-Alder reaction can often be improved by using a Lewis acid catalyst to activate the dienophile. The choice of solvent is also important; non-polar solvents are often preferred. Running the reaction at elevated pressure can also increase the rate and yield.

Q3: What are the best methods for reducing the dihydropyran intermediate to the final tetrahydro-2H-pyran product?

A3: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a very effective method for this reduction. The reaction is typically clean and gives high yields.

Q4: I am seeing a mixture of cis and trans isomers in my final product. How can I control the stereochemistry?

A4: The stereochemical outcome of the reduction step can be influenced by the choice of catalyst and reaction conditions. For example, hydrogenation is often a syn-addition, and the direction of hydrogen addition can be influenced by existing stereocenters in the molecule. Chiral auxiliaries or catalysts can be employed in the initial ring-forming reaction to control the stereochemistry.

Q5: My reaction is not going to completion. What should I try?

A5: If your reaction has stalled, you could try increasing the reaction time or temperature. Adding a fresh portion of the catalyst may also help if the catalyst has deactivated over time. Ensure that your reagents are pure and dry, as impurities like water can inhibit many reactions.

Experimental Protocols

Protocol 1: Hetero-Diels-Alder Route

This protocol provides a general procedure for the synthesis of an ethyl 2,3-dihydro-4H-pyran-5-carboxylate intermediate.

Step-by-Step Methodology:

-

To a solution of ethyl glyoxylate (1.0 eq) in dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq).

-

Stir the mixture for 15 minutes.

-

Add 2-methoxypropene (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the ethyl 2,3-dihydro-4H-pyran-5-carboxylate.

Protocol 2: Reduction of the Dihydropyran Intermediate

Step-by-Step Methodology:

-

Dissolve the ethyl 2,3-dihydro-4H-pyran-5-carboxylate (1.0 eq) in ethanol (0.2 M) in a hydrogenation flask.

-

Add 10% palladium on carbon (5 mol %).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl tetrahydro-2H-pyran-3-carboxylate.

-

If necessary, purify the product by distillation under reduced pressure.

Data Summary

| Parameter | Hetero-Diels-Alder Route | Michael Addition-Cyclization Route |

| Typical Yield | 60-80% | 50-70% |

| Key Reagents | Ethyl glyoxylate, enol ether | β-ketoester, α,β-unsaturated aldehyde |

| Catalyst | Lewis acid | Base (e.g., piperidine, triethylamine) |

| Reaction Temp. | 0 °C to room temperature | Room temperature to reflux |

| Advantages | Good control of regioselectivity | One-pot procedure |

| Disadvantages | Requires a separate reduction step | Potential for side reactions |

Visualizing the Workflow

Hetero-Diels-Alder Synthesis Workflow

Caption: Workflow for the hetero-Diels-Alder synthesis route.

Troubleshooting Logic Flow

Caption: A logical flow for troubleshooting common synthesis issues.

References

- CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents.

-

Synthesis of Pyran Derivatives - Encyclopedia.pub. Available at: [Link]

-

2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. Available at: [Link]

-

Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed Central. Available at: [Link]

- US7518003B2 - Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process - Google Patents.

-

Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

-

Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC - PubMed Central. Available at: [Link]

-

Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. Available at: [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. Available at: [Link]

-

Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates' - UCLA – Chemistry and Biochemistry. Available at: [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available at: [Link]

- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.

-

anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone - Semantic Scholar. Available at: [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. Available at: [Link]

-

(PDF) Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. Available at: [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 6. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 7. arabjchem.org [arabjchem.org]

- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support: Thermal Management in Ethyl Tetrahydro-2H-pyran-3-carboxylate Synthesis

Executive Summary

Ethyl tetrahydro-2H-pyran-3-carboxylate is a vital heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs). While multiple synthetic routes exist, the catalytic hydrogenation of ethyl 5,6-dihydro-2H-pyran-3-carboxylate is preferred for its atom economy and stereochemical control. However, this transformation involves a highly exothermic reduction of the C=C double bond (

This guide addresses the thermodynamic risks associated with this synthesis, specifically focusing on heat removal limitations, hydrogen mass transfer, and runaway reaction prevention during scale-up.

Troubleshooting Guide & FAQs

Ticket #402: "Temperature spiked immediately upon hydrogen introduction."

User: Process Chemist, Pilot Plant

Issue: Upon pressurizing the reactor to 3 bar

Diagnosis: This indicates a mass-transfer-controlled regime shifting rapidly to a kinetically controlled regime due to high catalyst activity and excessive initial hydrogen availability. The reaction rate is proportional to hydrogen pressure and catalyst surface area.

Corrective Action:

-

Stop Hydrogen Feed: Immediately isolate the

supply and switch to inert gas ( -

Verify Catalyst Loading: Ensure catalyst loading (typically 5-10 wt% Pd/C) is calculated based on the limiting reagent, not total volume.

-